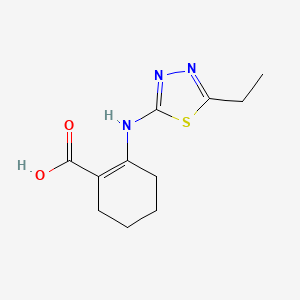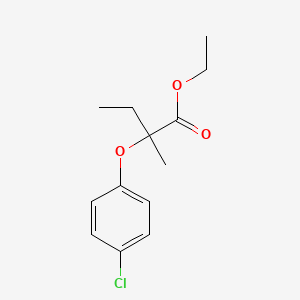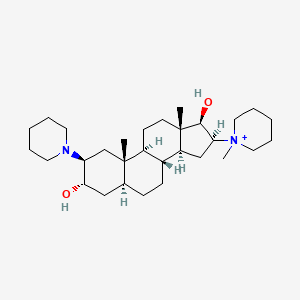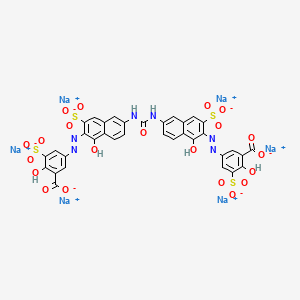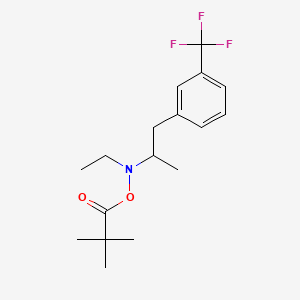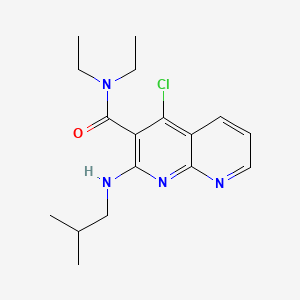
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- is a synthetic compound belonging to the class of 1,8-naphthyridine derivatives. These compounds are known for their diverse biological activities, including anticancer and immunomodulatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For the specific compound , the synthetic route may involve the following steps:
Formation of the 1,8-naphthyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone.
Introduction of the carboxamide group: This step involves the reaction of the 1,8-naphthyridine core with a carboxylic acid derivative under suitable conditions.
N,N-diethylation and 2-methylpropylamination: These steps involve the reaction of the intermediate compound with diethylamine and 2-methylpropylamine under appropriate conditions.
Industrial Production Methods
Industrial production of 1,8-naphthyridine derivatives may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted 1,8-naphthyridine derivatives .
Scientific Research Applications
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA breaks and apoptosis in cancer cells . Additionally, the compound may modulate the activity of pro-inflammatory cytokines, contributing to its immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A 1,8-naphthyridine derivative used as an antibiotic for bacterial infections.
SNS-595: A 1,8-naphthyridine derivative in clinical trials for cancer chemotherapy.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chloro, N,N-diethyl, and 2-methylpropylamino groups enhances its ability to interact with various biological targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
CAS No. |
156991-95-6 |
|---|---|
Molecular Formula |
C17H23ClN4O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
4-chloro-N,N-diethyl-2-(2-methylpropylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H23ClN4O/c1-5-22(6-2)17(23)13-14(18)12-8-7-9-19-15(12)21-16(13)20-10-11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,19,20,21) |
InChI Key |
UCOVYGNIMSRXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


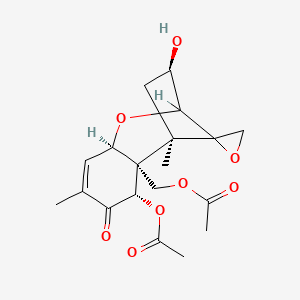
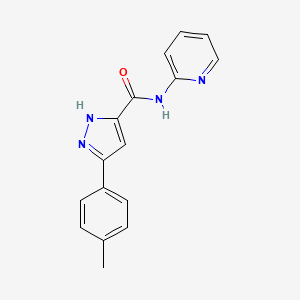


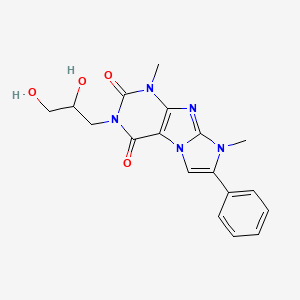

![2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide](/img/structure/B12739392.png)
